molecular formula C22H21N7 B2553630 N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946218-72-0

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No. B2553630
CAS RN: 946218-72-0
M. Wt: 383.459
InChI Key: MVJGECOYRCIUEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been reported . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .

Scientific Research Applications

Biochemical and Pharmacological Studies

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has contributed to a better understanding of various biochemical and pharmacological processes. For instance, studies have shown that certain derivatives related to this compound may influence neurotransmitter systems, potentially impacting conditions like Parkinson's disease and schizophrenia. In one study, the use of meperidine analogs (which share structural similarities with this compound) was found to induce parkinsonism, suggesting a direct impact on dopamine receptors and hinting at the compound's neuroactive potential (Davis et al., 1979). Furthermore, phenylethylamine, a compound related in structure and function, has been observed at higher concentrations in individuals with paranoid chronic schizophrenia, offering insights into the biochemical underpinnings of psychiatric disorders (Potkin et al., 1979).

Genetic and Molecular Research

On a genetic level, mutations in genes like PTEN, which is implicated in a wide range of cancers, have been studied extensively. PTEN acts as a tumor suppressor, and its interaction with compounds like this compound could provide valuable insights into cancer biology and the development of novel therapeutic strategies. Research has shown that germline mutations in PTEN are associated with elevated cancer risks, underscoring the gene's crucial role in oncogenesis (Tan et al., 2012).

Metabolic Pathways and Disease

Metabolomics studies, such as those investigating the metabolic profiles associated with the development of diabetes, have revealed that even low doses of heterocyclic amines (structurally related to this compound) can influence metabolic pathways. This research highlights the compound's potential relevance in studying metabolic diseases and the mechanisms through which diet and genetics influence health outcomes (Wang et al., 2011).

properties

IUPAC Name

N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-3-7-17(8-4-1)25-21-19-20(24-12-11-23-19)26-22(27-21)29-15-13-28(14-16-29)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJGECOYRCIUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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